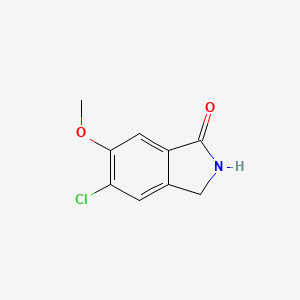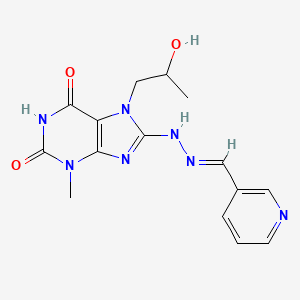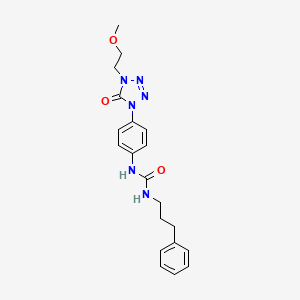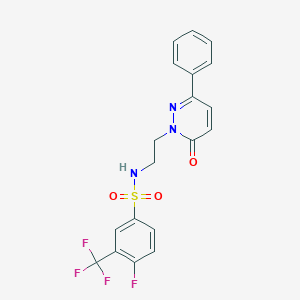
4-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 4-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a chemical entity of considerable interest in both industrial and academic research settings. Characterized by its distinct structural components, the compound is utilized in a variety of scientific investigations, ranging from organic chemistry to medicinal applications. Its complex structure is indicative of its multifunctional properties, which make it a valuable subject of study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions starting from readily available precursors. The process can be summarized as follows:
Formation of 3-(trifluoromethyl)benzenesulfonamide: This step involves the sulfonation of trifluoromethylbenzene followed by amination.
Attachment of Fluorine: Selective fluorination at the 4-position of the aromatic ring using fluorinating agents.
Synthesis of Pyridazin-1(6H)-yl Moiety: Constructing the pyridazinone ring with a phenyl group, often requiring cyclization and subsequent aromatic substitution.
Coupling Reaction: The pyridazinone derivative is then coupled with the fluorinated benzenesulfonamide under suitable conditions, often using catalysts to facilitate the bond formation.
Industrial Production Methods
Industrial production leverages large-scale batch reactors and continuous flow systems to enhance yield and purity. Process optimization includes temperature control, precise reagent ratios, and purification techniques such as crystallization and chromatography to ensure consistent product quality.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the pyridazinone ring, forming various oxo derivatives.
Reduction: Reduction reactions may be employed to alter functional groups, modifying the electronic and steric properties of the compound.
Substitution: Aromatic substitution reactions are significant, given the presence of fluorine and trifluoromethyl groups which activate the aromatic ring towards electrophilic and nucleophilic attacks.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic or neutral conditions.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and pressure conditions.
Major Products
Oxidation typically yields oxo derivatives.
Reduction often results in modified aromatic rings with altered functional groups.
Substitution reactions provide a wide range of derivative compounds depending on the substituents introduced.
科学研究应用
Chemistry
In chemistry, this compound serves as a precursor and a building block for the synthesis of more complex molecules. Its unique structure allows for versatile modifications, making it invaluable in synthetic organic chemistry.
Biology
The compound has been investigated for its biological activity. Studies have shown potential interactions with various biological targets, indicating its usefulness in biochemical assays and enzyme studies.
Medicine
In medicine, 4-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide shows promise as a lead compound for drug development
Industry
Industrial applications include its use in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its structural attributes contribute to the formulation of products with desirable physicochemical properties.
作用机制
The compound exerts its effects through several mechanisms:
Molecular Targets: It interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: Involvement in signal transduction pathways, where it may act as an inhibitor or activator depending on the context.
Mechanistic Insights: Studies suggest that the compound can form stable complexes with proteins, altering their function and thus influencing biochemical pathways.
相似化合物的比较
Comparison
Compared to other similar compounds, 4-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide stands out due to its unique fluorinated structure and sulfonamide group, which provide specific electronic and steric characteristics.
Similar Compounds
4-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
4-bromo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
4-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
These compounds share structural similarities but differ in their substituent groups, which can lead to varied chemical reactivity and biological activity. The uniqueness of the fluorine atom in the compound of interest provides distinct advantages in terms of stability and interaction with biological targets.
属性
IUPAC Name |
4-fluoro-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F4N3O3S/c20-16-7-6-14(12-15(16)19(21,22)23)30(28,29)24-10-11-26-18(27)9-8-17(25-26)13-4-2-1-3-5-13/h1-9,12,24H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOZUSLVQQSDIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F4N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-chloro-4-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2742371.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2742374.png)
![Methyl 2-[2-(3,4-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2742375.png)
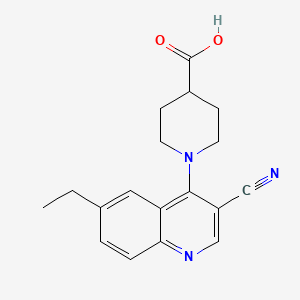
![N~4~-(1,3-benzodioxol-5-yl)-N~6~-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2742379.png)
![2-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}-6-methoxypyrazine](/img/structure/B2742380.png)
![N-(5-chloro-2-methylphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2742381.png)

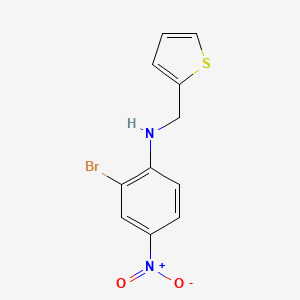
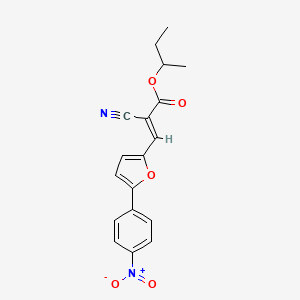
![2,3-dimethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2742391.png)
